molecular formula C8H12N4 B15226889 5-(Pyrrolidin-1-yl)pyridazin-3-amine

5-(Pyrrolidin-1-yl)pyridazin-3-amine

Cat. No.: B15226889
M. Wt: 164.21 g/mol
InChI Key: YSBCKCUJVKYKQK-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pyridazin-3-amine is a high-purity chemical compound offered for research and development applications. This molecule is built on a 3-aminopyridazine scaffold, a structure recognized in medicinal chemistry for its unique physicochemical properties, including a significant dipole moment that facilitates π-π stacking interactions and robust hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement . The incorporation of the pyrrolidine moiety further enhances the structural diversity and potential for target interaction. The 3-aminopyridazine core is a privileged structure in drug discovery, featured in FDA-approved therapies such as the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib . This underscores the scaffold's relevance in developing treatments for conditions ranging from oncology to autoimmune diseases. Furthermore, pyridazin-3-one derivatives, which are closely related, have been extensively investigated as histamine-3 receptor (H3R) antagonists with potential application in central nervous system (CNS) disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) . This product is supplied with a guaranteed purity of 95% and is available in multiple quantities to suit your research needs. It is intended for use in laboratory research only. 5-(Pyrrolidin-1-yl)pyridazin-3-amine is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-pyrrolidin-1-ylpyridazin-3-amine

InChI

InChI=1S/C8H12N4/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,11)

InChI Key

YSBCKCUJVKYKQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridazine derivatives with pyrrolidine under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine provides access to pyridazinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen atoms in the rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(Pyrrolidin-1-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry. It can be used to investigate the effects of heterocyclic compounds on cellular processes .

Medicine: In medicinal chemistry, 5-(Pyrrolidin-1-yl)pyridazin-3-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry: The compound can be used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of 5-(Pyrrolidin-1-yl)pyridazin-3-amine and its analogues:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
5-(Pyrrolidin-1-yl)pyridazin-3-amine Pyridazine Pyrrolidinyl (C₅), -NH₂ C₈H₁₁N₅ 177.21 Flexible pyrrolidine enhances basicity and solubility
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine Pyridazine 1,3-Dimethylpyrazole (C₅), -NH₂ C₉H₁₁N₅ 201.22 Bulky pyrazole may reduce solubility; discontinued commercial availability
5-Methylpyridazin-3-amine Pyridazine Methyl (C₁), -NH₂ C₅H₇N₃ 109.13 Compact structure; higher volatility; safety hazards (P261: avoid dust inhalation)
5-[(Pyrrolidin-1-yl)methyl]pyridin-2-amine Pyridine Pyrrolidinylmethyl (C₆), -NH₂ C₁₀H₁₆N₃ 178.25 Pyridine core lacks pyridazine’s dual N-atoms; reduced hydrogen-bonding capacity
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Pyridine 2-Methoxypyridinyl (C₆), -NH₂ C₁₁H₁₁N₃O 201.23 Methoxy group increases lipophilicity; potential for π-stacking interactions

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(Pyrrolidin-1-yl)pyridazin-3-amine and its derivatives?

Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example:

  • Palladium catalysis : Reacting halogenated pyridazine precursors (e.g., 6-chloropyridazin-3-amine) with pyrrolidine derivatives under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME:H₂O at 150°C) achieves coupling .
  • Reductive amination : Reduction of nitro intermediates (e.g., 3-nitropyrazolo[1,5-a]pyrimidine) using sodium borohydride or catalytic hydrogenation yields amine derivatives .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. methanol) and reaction time (1–24 hours) can improve yields for sterically hindered derivatives .

Q. How does the solubility profile of 5-(Pyrrolidin-1-yl)pyridazin-3-amine influence experimental design in pharmacological assays?

Answer: Solubility varies significantly with solvent polarity and temperature. Key data from pyridazin-3-amine analogs include:

Solvent Solubility (288–333 K) Best-fit model
Methanol0.12–1.45 mol/kgApelblat equation
1-Propanol0.08–1.02 mol/kgλh model
Ethyl acetate0.03–0.51 mol/kgWilson model
  • Methodological considerations : Prefer methanol for kinetic studies (high solubility) and ethyl acetate for crystallization .
  • Thermodynamic parameters : Dissolution enthalpy (ΔH°: +15.2 kJ/mol in methanol) indicates endothermic dissolution, requiring controlled temperature during formulation .

Advanced Research Questions

Q. How can structural discrepancies in kinase inhibition data for 5-(Pyrrolidin-1-yl)pyridazin-3-amine derivatives be resolved?

Answer: Contradictions in TRK kinase inhibition (e.g., IC₅₀ variations >10-fold) arise from:

  • Substituent effects : Fluorine at the 2-position of the pyrrolidine ring enhances binding affinity by 3-fold compared to non-fluorinated analogs .
  • Crystallographic validation : Use ORTEP-III to analyze ligand-protein interactions (e.g., hydrogen bonding with Tyr⁶⁵⁶ in TRKA) and refine docking models .
  • Assay standardization : Normalize activity measurements using ATP-concentration-controlled kinase assays (e.g., 10 µM ATP, pH 7.4) to minimize variability .

Q. What computational and crystallographic strategies enhance mechanistic understanding of 5-(Pyrrolidin-1-yl)pyridazin-3-amine’s bioactivity?

Answer:

  • Molecular dynamics (MD) simulations : Parameterize force fields using DFT-optimized geometries (B3LYP/6-31G*) to predict binding free energies (<i>ΔG</i>bind) for TRK kinase .
  • X-ray crystallography : Resolve ligand co-crystal structures (e.g., PDB ID: 1A0) to identify critical interactions (e.g., π-π stacking with Phe⁵⁸⁹) .
  • SAR-driven design : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency. For example, 2,5-difluorophenyl analogs show 90% tumor growth inhibition in <i>in vivo</i> models .

Q. How do solvent and pH conditions affect the stability of 5-(Pyrrolidin-1-yl)pyridazin-3-amine during long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the pyrrolidine ring occurs in acidic media (pH <4), forming pyridazine-3-amine byproducts. Neutral buffers (pH 6.5–7.5) stabilize the compound for >6 months .
  • Solvent selection : Avoid protic solvents (e.g., water) for lyophilization; use tert-butanol or acetonitrile to minimize decomposition .

Q. What analytical techniques are critical for purity assessment of 5-(Pyrrolidin-1-yl)pyridazin-3-amine derivatives?

Answer:

  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect impurities (<0.1% sensitivity) .
  • ¹H-NMR : Monitor pyrrolidine ring protons (δ 2.8–3.2 ppm) for stereochemical integrity .
  • DSC : Measure melting points (Tm: ~215°C) and fusion enthalpy (ΔH: 28.5 kJ/mol) to confirm crystallinity .

Tables for Key Data

Q. Table 1. Solubility of Pyridazin-3-amine Derivatives in Organic Solvents (288–333 K)

SolventSolubility Range (mol/kg)Optimal Model (R²)
Methanol0.12–1.45Apelblat (0.998)
1-Propanol0.08–1.02λh (0.992)
Ethyl acetate0.03–0.51Wilson (0.985)

Q. Table 2. TRK Kinase Inhibition by Substituent Variations

SubstituentIC₅₀ (nM)Tumor Inhibition (%)
2-Fluorophenyl12.385
2,5-Difluorophenyl4.793
Non-fluorinated38.952

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